molecular formula C21H23N3O2 B12942374 N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide CAS No. 88138-05-0

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Cat. No.: B12942374
CAS No.: 88138-05-0
M. Wt: 349.4 g/mol
InChI Key: KBFYYYCOIZRJFX-UHFFFAOYSA-N
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Description

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a synthetic small molecule with a molecular formula of C22H25N3O2 and a molecular weight of 363.45 g/mol . This compound is structurally characterized by a benzamide group linked via an ether-oxygen bridge to a pentyl chain terminated by a 1H-imidazole ring, a privileged scaffold in medicinal chemistry . The imidazole ring is an electron-rich aromatic heterocycle known for its amphoteric nature and remarkable ability to bind with diverse biological targets through hydrogen bonding and dipole interactions . This places it within a class of molecules that are the subject of intense research for developing new therapeutic agents. Specifically, its structural features are highly relevant in oncology research. Imidazole-based N-phenylbenzamide derivatives have been demonstrated to exhibit promising cytotoxic activity against various cancer cell lines . Research into analogous compounds shows that such structures can function as potent inhibitors of key receptor proteins, such as ABL1 kinase, which is a critical target in cancers like chronic myelogenous leukemia . Molecular docking and dynamic simulation studies of closely related derivatives suggest they form stable complexes with such proteins, leading to inhibition of cancer cell proliferation . Furthermore, other structurally complex imidazole-bearing compounds have been investigated as inhibitors of proteins like kinesin spindle protein (KSP), a validated target for anticancer drug discovery due to its essential role in mitotic spindle formation during cell division . The primary research value of this compound lies in its potential as a lead compound or intermediate for the development of novel anticancer agents. Researchers can utilize this compound in in vitro assays to evaluate its cytotoxic potency, determine its IC50 values in various human cancer cell models, and investigate its precise mechanism of action . It serves as a critical chemical tool for probing structure-activity relationships (SAR), particularly how the flexible pentyloxy linker influences biological activity compared to other chain lengths or rigid linkers. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

88138-05-0

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(5-imidazol-1-ylpentoxy)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2/c25-21(18-7-3-1-4-8-18)23-19-9-11-20(12-10-19)26-16-6-2-5-14-24-15-13-22-17-24/h1,3-4,7-13,15,17H,2,5-6,14,16H2,(H,23,25)

InChI Key

KBFYYYCOIZRJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 5-(1H-imidazol-1-yl)pentanol, which is then reacted with 4-hydroxybenzaldehyde to form an intermediate. This intermediate is subsequently converted to the final product through a series of reactions involving benzoylation and amidation .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has been investigated for its potential anticancer properties. Studies have demonstrated that compounds containing imidazole groups exhibit inhibitory effects on cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing novel anticancer agents .

2. Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. The imidazole moiety is often associated with antifungal and antibacterial properties. A study demonstrated that certain imidazole derivatives exhibited potent activity against pathogenic fungi and bacteria, paving the way for their use in developing new antimicrobial agents .

3. Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Research has shown that such compounds can improve the pharmacokinetic profiles of co-administered drugs, making them valuable in pharmaceutical formulations .

Material Science Applications

1. Polymer Chemistry

In material science, this compound serves as a building block for synthesizing functional polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives. Studies have reported the successful incorporation of imidazole-containing monomers into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength .

2. Sensor Technology

The compound's ability to interact with metal ions makes it suitable for developing sensors. Imidazole derivatives are known to form coordination complexes with transition metals, which can be exploited in sensor applications for detecting metal ions in environmental samples. Research has demonstrated that sensors based on imidazole compounds exhibit high sensitivity and selectivity towards specific metal ions, making them effective tools for environmental monitoring .

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAnticancer ActivityThe compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM .
Applied MicrobiologyAntimicrobial PropertiesDemonstrated effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Polymer ScienceDrug Delivery SystemsEnhanced solubility of encapsulated hydrophobic drugs by 70% compared to free drugs in vitro .
Sensors and ActuatorsSensor TechnologyDeveloped a sensor capable of detecting lead ions at concentrations as low as 0.1 ppm .

Mechanism of Action

The mechanism of action of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure can be dissected into three regions:

  • Benzamide core : Common in pharmaceuticals due to metabolic stability and hydrogen-bonding capacity.
  • 1H-Imidazole terminus: A heterocyclic group known for metal coordination and interactions with biological targets (e.g., enzymes, receptors).

Critical Analysis of Structural Modifications

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., dinitrophenyl in W1) may enhance reactivity but reduce selectivity .
    • Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) correlate with anticancer potency, possibly due to enhanced DNA intercalation or enzyme inhibition .
  • Heterocyclic Termini : Benzimidazole (W1) vs. imidazole (target compound): Benzimidazoles often exhibit stronger DNA-binding activity, while imidazoles may target cytochrome P450 or histamine receptors .

Anticancer Activity

  • The 3-chloro-4-fluorophenyl analogue () demonstrated significant activity against cervical cancer cells, suggesting that halogenated aryl groups enhance cytotoxicity . The target compound’s imidazole group may similarly interact with cancer-related kinases or proteases.

Antimicrobial Activity

  • Sulfamoyl and thiazole substitutions () improved antifungal and antibacterial effects, likely via inhibition of fungal cytochrome P450 or bacterial dihydrofolate reductase . The target compound’s imidazole may mimic these mechanisms.

Pharmacokinetic Considerations

    Biological Activity

    N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure

    The compound can be represented by the following structural formula:

    C17H23N3O\text{C}_{17}\text{H}_{23}\text{N}_3\text{O}

    This structure includes an imidazole ring, a phenyl group, and a benzamide moiety, contributing to its pharmacological properties.

    Anticancer Properties

    Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with modifications on the imidazole and phenyl rings showed promising IC50 values ranging from 7.5 to 11.1 μM against cancer cells, indicating potent anticancer activity .

    Structure-Activity Relationships (SAR)

    The SAR analysis highlights that modifications on the imidazole and benzamide portions of the molecule can significantly influence biological activity. The introduction of electron-withdrawing groups on the phenyl ring and variations in the alkyl chain length attached to the imidazole have been shown to enhance potency. For example:

    Derivative IC50 (μM) Modification
    4e7.5Methyl group on imidazole
    4f11.1Longer alkyl chain

    This table illustrates how specific structural changes can optimize biological activity.

    The mechanism by which these compounds exert their anticancer effects is believed to involve inhibition of key enzymes such as ABL1 kinase. Molecular docking studies have indicated that these derivatives form stable complexes with target proteins, which is crucial for their function as inhibitors .

    Preclinical Studies

    In a preclinical study involving rat models, certain derivatives of this compound were evaluated for their toxicity and efficacy. While some compounds showed promise in reducing tumor growth, side effects such as cataract formation were noted, prompting further structural modifications to enhance bioavailability and reduce toxicity .

    Computational Studies

    Computational simulations have provided insights into the binding affinities of these compounds with target proteins. For example, molecular dynamics simulations revealed that active derivatives maintain stable interactions with ABL1 kinase over extended periods, suggesting a robust mechanism of action .

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